![molecular formula C15H18N2O2S B11601684 (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11601684.png)

(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

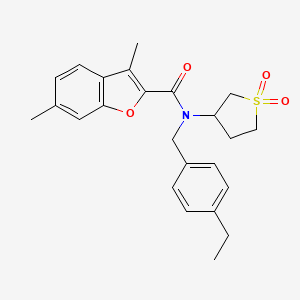

(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オン: は、イミダゾリジノン類に属する有機化合物です。この化合物は、エトキシフェニル基、プロピル鎖、およびスルファニリデン基を含むユニークな構造を特徴としています。

合成方法

合成経路と反応条件: (5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンの合成は、通常、特定の反応条件下で、2-エトキシベンズアルデヒドと3-プロピル-2-チオキソイミダゾリジン-4-オンを縮合させることにより行われます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基と、エタノールまたはメタノールなどの適切な溶媒の存在下で行われます。反応混合物を数時間還流して、縮合を完了させ、目的の生成物を生成します。

工業的生産方法: 工業的な環境では、(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンの製造には、反応条件を最適化し、収率を高めるために、連続フローリアクターの使用が関与する可能性があります。遷移金属錯体などの触媒の使用は、合成プロセスの効率を高めることもできます。さらに、再結晶またはカラムクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

化学反応の分析

反応の種類:

酸化: この化合物は、スルファニリデン基が酸化されてスルホキシドまたはスルホンを形成する酸化反応を受ける可能性があります。一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 還元反応は、イミダゾリジノン環を対応するアミンに変換することができます。水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: エトキシフェニル基は、求電子置換反応に関与することができ、さまざまな置換基を芳香環に導入することができます。臭素または硝酸などの試薬をそれぞれハロゲン化またはニトロ化に使用することができます。

一般的な試薬と条件:

酸化: 過酸化水素、m-クロロ過安息香酸

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

置換: 臭素、硝酸

主な生成物:

酸化: スルホキシド、スルホン

還元: アミン

置換: ハロゲン化またはニトロ化された誘導体

科学研究への応用

化学: 化学において、(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物学研究において、この化合物は、酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力は、酵素のメカニズムを研究し、新しい治療薬を開発するための貴重なツールです。

医学: 医学において、(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンは、潜在的な薬剤候補として有望視されています。そのユニークな構造と反応性は、特に酵素阻害が重要な治療戦略である疾患の治療における新しい医薬品の開発に適した候補となっています。

産業: 産業部門では、この化合物は、新しい材料やコーティングの開発に使用されています。その反応性と安定性は、特定の特性を持つ先進材料の製造における理想的な候補となっています。

科学的研究の応用

Chemistry: In chemistry, (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and reactivity make it a suitable candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its reactivity and stability make it an ideal candidate for applications in the production of advanced materials with specific properties.

作用機序

(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合して、その活性を阻害し、酵素が基質を触媒することを防ぐことができます。この阻害は、競合的阻害、非競合的阻害、またはアロステリック阻害など、さまざまなメカニズムを通じて発生する可能性があります。関与する具体的な経路は、標的酵素と相互作用の性質によって異なります。

類似化合物の比較

類似化合物:

- (Z)-3-ベンジル-5-(2-ヒドロキシ-3-ニトロベンジリデン)-2-チオキソチアゾリジン-4-オン

- 酢酸エチル

比較: 類似化合物と比較して、(5Z)-5-[(2-エトキシフェニル)メチリデン]-3-プロピル-2-スルファニリデンイミダゾリジン-4-オンは、官能基のユニークな組み合わせにより際立っています。エトキシフェニル基とスルファニリデン部分の存在は、異なる反応性と安定性を提供し、さまざまな用途に適した貴重な化合物となっています。さらに、酸化、還元、置換などの複数の種類の化学反応を受ける能力は、科学研究や産業用途における汎用性をさらに高めています。

類似化合物との比較

Comparison: Compared to similar compounds, (5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups. The presence of the ethoxyphenyl group and the sulfanylidene moiety provides distinct reactivity and stability, making it a valuable compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

特性

分子式 |

C15H18N2O2S |

|---|---|

分子量 |

290.4 g/mol |

IUPAC名 |

(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C15H18N2O2S/c1-3-9-17-14(18)12(16-15(17)20)10-11-7-5-6-8-13(11)19-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,16,20)/b12-10- |

InChIキー |

BVHCCHIXFBGEQA-BENRWUELSA-N |

異性体SMILES |

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC)/NC1=S |

正規SMILES |

CCCN1C(=O)C(=CC2=CC=CC=C2OCC)NC1=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)

![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)

![2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601614.png)

![ethyl {2-imino-3-[2-(3-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11601625.png)

![11-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601627.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)

![methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11601636.png)

![(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11601646.png)

![(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601655.png)

![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11601658.png)

![7-(2-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11601666.png)